The synthesis of LL-37 GKE Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise assembly of peptides while minimizing side reactions. The process involves:
Purification is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC), ensuring high purity (>95%) of the final product .
The molecular formula for LL-37 GKE Trifluoroacetate is . Its structure consists of a sequence of amino acids that forms an alpha-helical conformation when interacting with lipid membranes. This helical structure is crucial for its antimicrobial activity as it facilitates membrane penetration and pore formation .
LL-37 GKE Trifluoroacetate undergoes several chemical reactions relevant to its biological activity:
These reactions underscore its potential as a therapeutic agent against infections.
The mechanism by which LL-37 exerts its effects involves several key processes:
The antimicrobial efficacy of LL-37 has been quantified using minimum inhibitory concentration assays, demonstrating effectiveness against various bacterial strains.
LL-37 GKE Trifluoroacetate has numerous scientific uses, including:
Cathelicidins represent a phylogenetically conserved family of antimicrobial peptides (AMPs) critical for innate immunity across vertebrates. These peptides are characterized by a conserved N-terminal "cathelin" domain—a cystatin-like protease inhibitor—and a variable C-terminal antimicrobial domain. In humans, the sole cathelicidin is hCAP-18 (human cationic antimicrobial protein 18 kDa), stored in neutrophil granules and epithelial cells. Proteolytic cleavage by proteinase 3 releases the 37-residue mature peptide LL-37 (Leu-Leu-37), the only functional cathelicidin-derived AMP identified in humans [4] [5].
LL-37 (sequence: LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES) exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), viruses, and fungi. Its multifaceted role extends beyond direct microbial killing to include:
Evolutionarily, LL-37’s conservation underscores its non-redundant role in human host defense, particularly at epithelial interfaces where it combats pathogens like S. aureus—a common colonizer of skin and nasal mucosa [2] [9].
Peptide | Sequence | Net Charge | Primary Activity |
---|---|---|---|
LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | +6 | Broad-spectrum antimicrobial, immunomodulation |
α-Defensin HNP-1 | ACYCRIPACIAGERRYGTCIYQGRLWAFCC | +3 | Antibacterial, antiviral |
β-Defensin hBD-3 | GIINTLQKYYCRVRGGRCAVLSCLPKEEQIGKCSTRGRKCCRRKK | +11 | Antibacterial, wound healing |
Histatin-5 | DSHAKRHHGYKRKFHEKHHSHRGY | +5 | Antifungal |
Full-length LL-37, while potent, faces limitations including susceptibility to proteolytic degradation and cytotoxicity at therapeutic concentrations. Protease mapping revealed that S. aureus metalloproteinase aureolysin cleaves LL-37 at Arg₁₉-Ile₂₀, Arg₂₃-Ile₂₄, and Leu₃₁-Val₃₂ bonds, abolishing its activity. In contrast, V8 protease cleaves only the Glu₁₆-Phe₁₇ bond, yielding a C-terminal fragment (LL-17-37, "GKE domain") retaining potent antistaphylococcal activity [2]. This discovery anchored the rationale for developing minimized analogs like LL-37 GKE Trifluoroacetate.
LL-37 GKE corresponds to residues 17–37 of native LL-37 (sequence: FKRIVQRIKDFLRNLVPRTES). Key structural and functional attributes include:
Fragment | Sequence | Residues | Key Properties |
---|---|---|---|
LL-37 GKE | FKRIVQRIKDFLRNLVPRTES | 17–37 | Enhanced proteolytic stability, anti-S. aureus |
KR-12 | KRIVQRIKDFLR | 18–29 | Minimal antimicrobial motif, low cytotoxicity |
FK-16 | FKRIVQRIKDFLRNLV | 17–32 | Chemotactic, antibiofilm |
LL-17-32 | FKRIVQRIKDFLRNLV | 17–32 | Broad-spectrum activity |
LL-37 GKE Trifluoroacetate (molecular formula: C₁₁₁H₁₉₁F₃N₃₆O₃₁; PubChem CID: 145707833) is a synthetic peptide analog engineered for preclinical research [1] [7]. The trifluoroacetate (TFA) counterion is integral to its pharmaceutical profile:
The synthetic strategy employs solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, followed by TFA-mediated cleavage from resin and HPLC purification. Mass spectrometry validates identity (theoretical MW: 2686.2 Da), while analytical HPLC confirms ≥95% purity [3] [10].
Property | Value |
---|---|
Molecular Formula | C₁₁₁H₁₉₁F₃N₃₆O₃₁ |
Molecular Weight | 2686.2 Da (peptide backbone) |
Net Charge (pH 7.4) | +5 |
Salt Form | Trifluoroacetate (typically 3–5 ions) |
Solubility | Soluble in water, acetic acid, acetonitrile-water mixtures |
Storage | -20°C, lyophilized |
Concluding Remarks
LL-37 GKE Trifluoroacetate exemplifies rational drug design leveraging evolutionary biology and structural proteolysis data. Its optimized stability, target specificity, and synthetic tractability position it as a versatile tool for antimicrobial mechanism studies and a template for next-generation peptide antibiotics against drug-resistant pathogens.
Compound Name | Alternative Identifiers |
---|---|
LL-37 GKE Trifluoroacetate | LL-37 (17-37) TFA; FKRIVQRIKDFLRNLVPRTES · xCF₃COOH |
hCAP-18 | Cathelicidin antimicrobial protein precursor |
Native LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES |
KR-12 | KRIVQRIKDFLR · xCF₃COOH (Minimal active domain) |
FK-16 | FKRIVQRIKDFLRNLV · xCF₃COOH |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9